molecular formula C5H3F5N2 B6163243 3-(pentafluoroethyl)-1H-pyrazole CAS No. 184782-98-7

3-(pentafluoroethyl)-1H-pyrazole

Cat. No.: B6163243
CAS No.: 184782-98-7
M. Wt: 186.1
InChI Key:
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Description

3-(Pentafluoroethyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of a pyrazole ring substituted with a pentafluoroethyl group. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which include high thermal stability, resistance to oxidation, and the ability to modulate biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentafluoroethyl)-1H-pyrazole typically involves the reaction of pentafluoroethyl-substituted precursors with hydrazine or its derivatives. One common method includes the cyclization of pentafluoroethyl-substituted hydrazones under acidic or basic conditions to form the pyrazole ring . Another approach involves the direct fluorination of pyrazole derivatives using pentafluoroethyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups replacing fluorine atoms.

Mechanism of Action

The mechanism of action of 3-(pentafluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1H-pyrazole: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    3-(Difluoromethyl)-1H-pyrazole: Contains a difluoromethyl group, offering different chemical and biological properties.

    3-(Fluoromethyl)-1H-pyrazole: Features a single fluorine atom in the substituent group.

Uniqueness

3-(Pentafluoroethyl)-1H-pyrazole is unique due to the presence of five fluorine atoms in the substituent group, which significantly enhances its chemical stability and lipophilicity compared to its analogs. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pentafluoroethyl)-1H-pyrazole involves the reaction of pentafluoroethyl hydrazine with 1,3-diketone in the presence of a catalyst.", "Starting Materials": [ "Pentafluoroethyl hydrazine", "1,3-diketone" ], "Reaction": [ "Add pentafluoroethyl hydrazine to a reaction flask", "Add 1,3-diketone to the reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent", "Dry the solid under vacuum to obtain 3-(pentafluoroethyl)-1H-pyrazole" ] }

CAS No.

184782-98-7

Molecular Formula

C5H3F5N2

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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